Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-
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Overview
Description
Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the indole or triazino moieties .
Scientific Research Applications
Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and thereby affecting various biological processes. For example, it has been shown to selectively bind to ferrous ions, which can influence cellular iron homeostasis and lead to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
When compared to other similar compounds, Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- stands out due to its unique structural features and specific biological activities. Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
5-Fluoroindole: Known for its antiviral and anticancer properties.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
These compounds share some structural similarities with Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-, but each has its own unique set of properties and applications.
Biological Activity
Acetamide, N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a synthetic compound with a complex molecular structure that suggests potential biological activities. Its unique features include a cyclopropyl group and a triazinoindole moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C15H14FN5OS
- Molecular Weight : 331.37 g/mol
- CAS Number : 603948-18-1
Synthesis
The synthesis of Acetamide involves several steps, typically starting from simpler organic compounds. A common methodology includes:
- Formation of the triazinoindole core.
- Introduction of the cyclopropyl and thioether groups.
- Final acetamide derivatization.
These steps can be optimized for yield and purity using techniques such as continuous flow reactors .
Antimicrobial Activity
Preliminary studies indicate that Acetamide may exhibit significant antimicrobial properties . The compound's structure suggests potential interactions with bacterial enzymes or receptors, which could inhibit microbial growth. For example, compounds with similar triazole structures have demonstrated efficacy against various pathogens .
Antiviral Properties
Research into the antiviral potential of Acetamide is ongoing. The presence of the fluorine atom in its structure may enhance its interaction with viral proteins, potentially leading to effective inhibition of viral replication .
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests it may also exhibit anticancer activity . Studies have shown that related compounds can induce apoptosis in cancer cells by interacting with specific molecular targets such as Bcl-2 proteins .
The exact mechanism of action for Acetamide is still under investigation; however, it is hypothesized that it may function through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Acetamide. Key findings include:
- The presence of electron-withdrawing groups (like fluorine) can enhance biological activity.
- The cyclopropyl group may influence steric properties and bioavailability.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetamide, N-cyclopropyl-N-methyl-[8-fluoro]-triazinoindole | C19H22FN5OS | Enhanced antimicrobial activity |
Acetamide, N-(1-methylethyl)-[8-fluoro]-triazinoindole | C19H22FN5OS | Improved solubility and bioavailability |
Case Studies
Recent studies have synthesized various derivatives of acetamides to evaluate their biological activities:
- Inhibition of Butyrylcholinesterase (BChE) : Some derivatives exhibited IC50 values below 50 μM, indicating moderate inhibitory activity against BChE .
- Antitumor Activity Assessment : A series of triazole derivatives were tested against cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard treatments like doxorubicin .
Properties
Molecular Formula |
C15H14FN5OS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(8-fluoro-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H14FN5OS/c1-21-11-5-2-8(16)6-10(11)13-14(21)18-15(20-19-13)23-7-12(22)17-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,17,22) |
InChI Key |
GIAYMQNDWSUWOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCC(=O)NC4CC4 |
Origin of Product |
United States |
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